molecular formula C12H17NO2 B15167060 N-[2-(3-ethoxyphenyl)ethyl]acetamide CAS No. 261953-63-3

N-[2-(3-ethoxyphenyl)ethyl]acetamide

Cat. No.: B15167060
CAS No.: 261953-63-3
M. Wt: 207.27 g/mol
InChI Key: KDOPUOUJUGKGHC-UHFFFAOYSA-N
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Description

Contextualization within N-Acyl-2-Arylethylamines and Acetamide (B32628) Derivatives

The core structure of N-[2-(3-ethoxyphenyl)ethyl]acetamide places it firmly within the N-acyl-2-arylethylamines . This class of compounds is recognized for its versatile biological activities, with research indicating potential applications such as antihyperglycemic agents. nih.gov The synthesis of novel N-acyl-2-arylethylamines is an ongoing focus of chemical research, with various methodologies being developed to create a wide array of derivatives. tandfonline.com

Simultaneously, the presence of the acetamide group (CH₃CONH-) categorizes it as an acetamide derivative . This functional group is a common feature in many pharmaceutical compounds and biologically active molecules. nih.govgalaxypub.coarchivepp.comgalaxypub.co The acetamide moiety is known to influence the properties of a molecule and has been integral to the development of compounds with analgesic, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

The ethoxy group at the meta-position of the phenyl ring is a defining characteristic of this compound, potentially influencing its electronic and interactive properties.

Significance and Unexplored Research Avenues for this compound Studies

While the broader families of N-acyl-2-arylethylamines and acetamide derivatives have been the subject of extensive study, this compound itself remains a largely unexplored compound. Much of the current understanding is inferred from its close structural relative, N-[2-(3-methoxyphenyl)ethyl]acetamide.

The potential significance of this compound lies in the unique combination of its structural components. This has led to several proposed avenues for future research:

Pharmacological Profiling: A comprehensive investigation into the biological activities of this compound is a logical next step. Drawing from the known properties of related compounds, it could be a candidate for screening for a range of therapeutic effects.

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the ethoxy and acetamide groups could provide valuable insights into the structural requirements for biological activity. A direct comparison with its methoxy (B1213986) counterpart would be particularly informative.

Materials Science Applications: The potential utility of this compound in the field of materials science, such as in the development of new polymers or organic electronic materials, is an area ripe for exploration.

Synthetic Methodology Development: The creation of new, efficient methods for synthesizing this compound and its derivatives would facilitate further research and potential applications.

The following interactive table summarizes key properties of the closely related N-[2-(3-methoxyphenyl)ethyl]acetamide, which can serve as a valuable reference for future studies. nih.gov

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4

Overview of Current Research Trajectories and Methodological Approaches

Current research on compounds with similar structures to this compound is progressing along several fronts:

Synthesis: The synthesis of N-acyl-2-arylethylamines typically involves the acylation of a 2-arylethylamine precursor. nih.gov Common methods include the reaction of the amine with an acid chloride or anhydride (B1165640). googleapis.com The Curtius rearrangement represents an alternative synthetic route. tandfonline.com

Biological Evaluation: The pharmacological properties of new compounds are determined through a combination of in vitro and in vivo assays. For example, animal models are often used to assess antihyperglycemic activity, while antimicrobial effects are typically measured by determining the minimum inhibitory concentration (MIC). nih.govijpsr.info

Computational Studies: Molecular modeling and docking are increasingly employed to predict how molecules will interact with biological targets. nih.gov These computational tools are invaluable for guiding the design of new derivatives and prioritizing compounds for synthesis.

The future study of this compound is well-positioned to leverage these established research methodologies. A multidisciplinary approach combining synthetic chemistry, biological screening, and computational analysis will be key to unlocking the full potential of this promising compound.

Properties

CAS No.

261953-63-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-(3-ethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C12H17NO2/c1-3-15-12-6-4-5-11(9-12)7-8-13-10(2)14/h4-6,9H,3,7-8H2,1-2H3,(H,13,14)

InChI Key

KDOPUOUJUGKGHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CCNC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 3 Ethoxyphenyl Ethyl Acetamide

Established Synthetic Routes for N-[2-(3-ethoxyphenyl)ethyl]acetamide Analogs

The synthesis of analogs of this compound, such as those with different alkoxy substituents, provides a framework for understanding the likely synthetic pathways for the target molecule. nih.gov These routes primarily focus on the reliable and well-documented formation of amide bonds and the synthesis of the necessary precursors.

Amidation and Peptide Coupling Strategies

Amide bond formation is a cornerstone of organic synthesis. The most direct method for synthesizing this compound is the acylation of 2-(3-ethoxyphenyl)ethylamine. chemguide.co.uk This reaction involves treating the primary amine with an acetylating agent.

Common acetylating agents include:

Acetic anhydride (B1165640): This is a widely used, reactive reagent that readily acylates primary amines. The reaction is typically performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acetic acid byproduct. chemguide.co.uk

Acetyl chloride: Another highly reactive acylating agent that reacts vigorously with amines. A base is also required to scavenge the hydrochloric acid produced. tandfonline.com

Acetic acid: While less reactive, acetic acid can be used for N-acetylation, often requiring a catalyst and heat to drive the reaction. google.com

The reaction between an amine and acetic anhydride is a classic example of nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps yield the final N-acetylated product and a molecule of acetic acid. libretexts.org

In the broader context of amide synthesis, particularly in peptide chemistry, a variety of coupling reagents have been developed to facilitate the formation of amide bonds from a carboxylic acid (acetic acid) and an amine under mild conditions. iris-biotech.debachem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. iris-biotech.de While overkill for a simple acetylation, these methods are crucial for more complex substrates.

Table 1: Common Peptide Coupling Reagents

Reagent Class Examples Activating Mechanism Byproducts
Carbodiimides DCC, DIC, EDC Forms an O-acylisourea intermediate. peptide.com Insoluble (DCC) or soluble ureas. peptide.com
Phosphonium (B103445) Salts PyBOP, PyAOP Forms a reactive phosphonium ester. Phosphine oxide derivatives.

These reagents are particularly useful for minimizing side reactions and are standard in both solution-phase and solid-phase peptide synthesis. uniurb.it For the synthesis of this compound, direct acylation with acetic anhydride is generally sufficient and more cost-effective.

Precursor Synthesis via Substitution Reactions

The key precursor for the target molecule is 2-(3-ethoxyphenyl)ethylamine. The synthesis of this and related phenethylamines often starts from a corresponding substituted benzene (B151609) derivative. A common strategy involves the introduction of a two-carbon chain with a terminal nitrogen atom.

One established route to phenethylamines is through the corresponding phenylacetonitrile. For example, 3-ethoxybenzyl chloride can be reacted with an alkali metal cyanide (like sodium or potassium cyanide) to form 3-ethoxyphenylacetonitrile (B1352148). google.com This nucleophilic substitution reaction introduces the required two-carbon chain. The nitrile group can then be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding 2-(3-ethoxyphenyl)ethylamine.

Another approach is the Gabriel synthesis, which involves the reaction of a benzyl (B1604629) halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method is effective for preparing primary amines with minimal side products. google.com

Multi-Step Organic Synthesis Approaches for the Acetamide (B32628) Scaffold

Multi-step synthesis provides a systematic approach to constructing complex molecules from simpler starting materials. researchgate.netyoutube.com The synthesis of this compound can be viewed as a sequence of functional group transformations. quora.comquora.com

A plausible multi-step sequence would be:

Starting Material Selection: Begin with a readily available 3-ethoxyphenyl derivative, such as 3-ethoxybenzaldehyde (B1676413) or 3-ethoxybenzyl alcohol.

Chain Elongation and Functionalization: Convert the starting material into a two-carbon extended chain with a suitable functional group for conversion to an amine. For instance, 3-ethoxybenzaldehyde could be converted to 3-ethoxyphenylacetonitrile via a Wittig reaction followed by hydrocyanation, or through condensation with nitromethane (B149229) followed by reduction.

Amine Formation: Reduce the nitrile or nitro group to form 2-(3-ethoxyphenyl)ethylamine.

Acetylation: The final step is the N-acetylation of the synthesized amine using an appropriate acetylating agent like acetic anhydride, as described previously. shaalaa.com

This modular approach allows for the synthesis of a wide variety of N-phenethylacetamide analogs by simply changing the starting substituted benzene derivative.

Novel Synthetic Methodologies for this compound

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These novel approaches often involve new catalyst systems and optimized reaction conditions that can be applied to the synthesis of this compound.

Development of Efficient and Selective Reaction Conditions

Modern synthetic chemistry emphasizes sustainability and efficiency, leading to the development of methods that minimize waste and energy consumption.

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," is a key principle of green chemistry. The acetylation of amines can often be carried out under solvent-free conditions, for instance, by simply mixing the amine with acetic anhydride. bohrium.comtandfonline.comnih.govmdpi.com This simplifies workup, reduces solvent waste, and can lead to faster reaction times. Iodine has been shown to be an effective catalyst for N-acylation with acetyl chloride under solvent-free conditions at room temperature. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.net Microwave-assisted N-acetylation can dramatically reduce reaction times from hours to minutes, often with improved yields. researchgate.netnih.govrsc.orgacs.org For example, amines can be efficiently acetylated with acetic acid in the presence of a catalytic amount of zinc acetate (B1210297) under microwave irradiation. researchgate.net

Continuous-Flow Synthesis: Continuous-flow reactors offer advantages in terms of safety, scalability, and process control. A continuous-flow process for N-acetylation has been developed using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst, providing a safe and efficient alternative to traditional batch methods. nih.gov

These techniques offer significant improvements over classical methods, providing faster, cleaner, and often more efficient routes to the desired acetamide.

Catalyst Systems and Reaction Optimization

The choice of catalyst can profoundly impact the efficiency and selectivity of an N-acetylation reaction. While strong acids or bases are traditionally used, recent research has focused on milder and more reusable catalysts.

Table 2: Modern Catalysts for N-Acetylation

Catalyst Acetylating Agent Conditions Advantages
Iodine Acetyl Chloride Solvent-free, Room Temp Mild conditions, high efficiency. tandfonline.com
Zinc Acetate Acetic Acid Microwave Green methodology, rapid, good yields. researchgate.net
Alumina (Al₂O₃) Acetonitrile Continuous-Flow Uses a cheap and safe reagent/catalyst. nih.gov
Poly(N-vinylimidazole) Acetic Anhydride Solvent-free, Room Temp Reusable catalyst, excellent yields. rsc.org

The optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for maximizing yield and minimizing byproducts. For instance, in peptide coupling, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress racemization and improve efficiency. peptide.com For the synthesis of this compound, chemoselectivity is also a key consideration, especially if other functional groups are present in the molecule. acs.orgnih.govresearchgate.net Many modern methods offer high chemoselectivity, allowing for the acetylation of a primary amine in the presence of other sensitive groups like hydroxyls or secondary amines. researchgate.netorientjchem.org

Chemical Reactivity and Derivatization Strategies of this compound

This compound is a versatile chemical scaffold that offers multiple avenues for synthetic modification. Its structure, featuring an amide linkage, an ethyl bridge, and a substituted aromatic ring, allows for a variety of chemical transformations. These modifications can be broadly categorized into reactions involving the amide group, transformations on the ethoxyphenyl moiety, and the use of the entire scaffold to build more complex molecular architectures.

Oxidation and Reduction Reactions

The chemical reactivity of this compound towards oxidation and reduction is primarily centered on the amide functional group and the aromatic ring.

Oxidation: While specific oxidation studies on this compound are not extensively documented in the literature, related structures suggest potential reaction pathways. The benzylic position of the ethyl bridge is a potential site for oxidation, which could lead to the formation of a ketone. However, this would require harsh conditions and may not be a selective transformation. Oxidation of the aromatic ring is also possible but typically requires strong oxidizing agents and can lead to a mixture of products, including quinones, or even ring cleavage.

Reduction: The reduction of the amide functionality in this compound is a more common and synthetically useful transformation. Amides are generally resistant to catalytic hydrogenation under conditions that reduce alkenes. However, they can be effectively reduced to the corresponding amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide, followed by the elimination of the oxygen atom to yield the amine.

The reduction of this compound with LiAlH₄ would yield 2-(3-ethoxyphenyl)ethan-1-amine. This transformation is significant as it converts the acetamide into a primary amine, which can then serve as a key intermediate for further derivatization, such as in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines.

Table 1: Reduction of this compound
ReactantReagentProductReaction Type
This compoundLithium aluminum hydride (LiAlH₄)2-(3-ethoxyphenyl)ethan-1-amineAmide Reduction

Nucleophilic and Electrophilic Substitution Reactions on the Ethoxyphenyl Moiety

The ethoxyphenyl group of this compound is an aromatic ring activated by an electron-donating ethoxy group, making it susceptible to electrophilic substitution reactions. Nucleophilic substitution, on the other hand, is generally less favorable on such an electron-rich ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. The ethoxyphenyl ring in this compound lacks such activating groups, making it generally unreactive towards nucleophiles under standard SNAr conditions. However, under specific conditions, such as those involving organometallic catalysis or the generation of radical cations, nucleophilic substitution on alkoxyarenes can be achieved. For instance, cation-radical accelerated nucleophilic aromatic substitution has been reported for the amination of alkoxyarenes.

Electrophilic Aromatic Substitution: The ethoxy group and the N-acetylethyl substituent on the benzene ring are both ortho-, para-directing and activating groups. The ethoxy group is a strong activator, while the N-acetylethyl group is a moderate activator. Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur primarily at the positions ortho and para to the ethoxy group (C2, C4, and C6 positions of the benzene ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted derivatives, with the major products being 2-nitro-, 4-nitro-, and 6-nitro-N-[2-(3-ethoxyphenyl)ethyl]acetamide. The exact ratio of these isomers would depend on steric factors and the specific reaction conditions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound
ReactionReagentPotential Products
NitrationHNO₃/H₂SO₄Mixture of 2-, 4-, and 6-nitro derivatives
BrominationBr₂/FeBr₃Mixture of 2-, 4-, and 6-bromo derivatives
AcylationCH₃COCl/AlCl₃Mixture of 2-, 4-, and 6-acetyl derivatives

Formation of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic structures, particularly isoquinoline (B145761) derivatives. Two classical named reactions, the Bischler-Napieralski and Pictet-Spengler reactions, are particularly relevant in this context.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline (B110456). nih.govorganic-chemistry.orgnrochemistry.com this compound is an ideal substrate for this reaction. The electron-rich 3-ethoxyphenyl ring facilitates the intramolecular electrophilic aromatic substitution. The reaction proceeds via the formation of an intermediate nitrilium ion, which then attacks the aromatic ring, leading to cyclization. The resulting 3,4-dihydroisoquinoline can be subsequently oxidized to the corresponding isoquinoline. The ethoxy group at the 3-position of the starting material would result in a 6-ethoxy-substituted dihydroisoquinoline.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgchemeurope.comjk-sci.com To utilize this compound in a Pictet-Spengler reaction, the amide must first be reduced to the corresponding primary amine, 2-(3-ethoxyphenyl)ethan-1-amine, as described in section 2.3.1. This amine can then be reacted with an aldehyde or ketone in the presence of an acid catalyst. The electron-donating ethoxy group on the aromatic ring facilitates the cyclization step. jk-sci.com This reaction is a powerful tool for the synthesis of a wide variety of substituted tetrahydroisoquinolines, which are common structural motifs in many natural products and pharmaceutically active compounds.

Table 3: Synthesis of Complex Architectures from this compound
Starting MaterialReactionKey ReagentsProduct Class
This compoundBischler-NapieralskiPOCl₃ or PPA3,4-Dihydroisoquinolines
2-(3-ethoxyphenyl)ethan-1-amine (from reduction)Pictet-SpenglerAldehyde/Ketone, Acid catalystTetrahydroisoquinolines

Advanced Spectroscopic and Analytical Characterization of N 2 3 Ethoxyphenyl Ethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of N-[2-(3-ethoxyphenyl)ethyl]acetamide, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Assignments and Interpretation

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to each unique proton environment in the molecule. The ethoxy group protons appear as a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.0 ppm (OCH₂), indicative of coupling to each other. The ethylenediamine (B42938) backbone protons resonate as two triplets, one near 2.8 ppm (-CH₂-Ar) and another around 3.5 ppm (-CH₂-NH), showing coupling to adjacent methylene (B1212753) groups. The aromatic protons of the 1,3-disubstituted benzene (B151609) ring typically appear as a complex multiplet between 6.7 and 7.2 ppm. The acetyl methyl protons are observed as a sharp singlet at approximately 2.0 ppm, and the amide proton (NH) signal is usually a broad singlet around 5.5-6.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom. The ethoxy group carbons are found at approximately 15 ppm (CH₃) and 63 ppm (OCH₂). The ethylenediamine carbons appear around 36 ppm (-CH₂-Ar) and 41 ppm (-CH₂-NH). The acetyl group carbons resonate at about 23 ppm (CH₃) and 170 ppm (C=O). The aromatic carbons show a series of signals in the range of 113-159 ppm, with the carbon attached to the ethoxy group (C-O) appearing furthest downfield in this region.

¹H and ¹³C NMR Chemical Shift Assignments for this compound
Assignment¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
CH₃ (Ethoxy)~1.4triplet~15
OCH₂ (Ethoxy)~4.0quartet~63
-CH₂-Ar~2.8triplet~36
-CH₂-NH~3.5triplet~41
CH₃ (Acetyl)~2.0singlet~23
C=O (Amide)--~170
Aromatic CH~6.7-7.2multiplet~113-129
Aromatic C-O--~159
Aromatic C-C(H₂)--~140
NH (Amide)~5.5-6.0broad singlet-

Advanced 2D NMR Techniques for Connectivity Confirmation

To unambiguously confirm the structural assignments made from 1D NMR, advanced 2D NMR techniques are employed. ipb.pt Correlation Spectroscopy (COSY) experiments establish proton-proton coupling relationships, for instance, showing the correlation between the ethoxy CH₃ and OCH₂ protons, and between the two methylene groups of the ethyl bridge.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons, confirming the assignments of the ethoxy, ethyl, and acetyl groups. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations. scielo.br For example, HMBC can show correlations from the acetyl methyl protons to the amide carbonyl carbon, and from the ethyl protons to the aromatic carbons, thereby confirming the connectivity of the entire molecular structure. scielo.br

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds.

A strong, sharp absorption band is typically observed in the region of 1640-1680 cm⁻¹ which is characteristic of the C=O stretching vibration of the secondary amide group (Amide I band). masterorganicchemistry.com The N-H stretching vibration of the amide appears as a moderate to sharp peak around 3300-3500 cm⁻¹. libretexts.org The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹.

The aromatic ring is identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The presence of the ethoxy group is confirmed by C-O stretching vibrations, typically seen as a strong band in the 1050-1250 cm⁻¹ range. Alkane C-H stretching vibrations from the ethyl and acetyl groups are observed just below 3000 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide (N-H)Stretch~3300-3500
Amide (C=O)Stretch (Amide I)~1640-1680
Amide (N-H)Bend (Amide II)~1550
Aromatic (C-H)Stretch>3000
Aromatic (C=C)Stretch~1450-1600
Ether (C-O)Stretch~1050-1250
Alkane (C-H)Stretch<3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, the molecular formula is C₁₂H₁₇NO₂, yielding a molecular weight of approximately 207.27 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 207.

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for amides is the McLafferty rearrangement. libretexts.org Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is also a characteristic fragmentation for amines and amides. libretexts.org Key fragment ions expected for this compound include the loss of the acetyl group (M-43), cleavage of the ethyl bridge, and fragmentation of the ethoxyphenyl group. A significant peak at m/z 135 corresponding to the 3-ethoxyphenethyl fragment and another at m/z 107 for the ethoxybenzyl cation are typically observed.

Expected Mass Spectrometry Fragments for this compound
m/zProposed Fragment Ion
207[M]⁺ (Molecular Ion)
164[M - CH₃CO]⁺
135[CH₃CH₂OC₆H₄CH₂CH₂]⁺
107[CH₃CH₂OC₆H₄CH₂]⁺
72[CH₂NHCOCH₃]⁺

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. A typical reversed-phase HPLC method would be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol.

Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound with good resolution from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, typically around 254 nm, due to the aromatic ring.

Once developed, the method is validated according to established guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. A validated HPLC method can accurately quantify the purity of this compound, often reporting it as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly applicable to the analysis of this compound due to its volatility and thermal stability.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. Following separation, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of this compound is expected to follow predictable pathways based on the functional groups present in the molecule. libretexts.orgchemguide.co.uk The primary amide and the ether linkages are likely sites for fragmentation. libretexts.orgmiamioh.edu Key fragmentation patterns for amides often involve McLafferty rearrangement, while ethers can undergo alpha-cleavage. libretexts.orgmiamioh.edu

A hypothetical mass spectrum of this compound would likely exhibit a molecular ion peak (M+) corresponding to its molecular weight. Prominent fragment ions would result from the cleavage of the amide bond and the ethyl-phenyl bond. For instance, cleavage of the bond between the carbonyl group and the nitrogen atom could generate specific fragment ions. Another significant fragmentation could occur at the benzylic position, leading to the formation of a stable tropylium-like ion.

Below is a table of predicted significant fragment ions for this compound based on common fragmentation patterns of similar compounds.

Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Possible Structure/Origin
[M]+207Molecular Ion
164[M - CH3CO]+Loss of the acetyl group
149[M - C2H4O]+Loss of ethylene (B1197577) oxide from the ethoxy group
135[C9H11O]+Fragment containing the ethoxyphenyl and adjacent methylene group
121[C8H9O]+Benzylic cleavage with loss of the ethyl group from the ether
107[C7H7O]+Fragment from cleavage of the ethylacetamide side chain
43[CH3CO]+Acetyl cation

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

Below is a table illustrating the kind of crystallographic data that would be obtained for this compound. The values are hypothetical and based on typical data for similar organic molecules.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1250
Z (Molecules per unit cell)4

Computational and Theoretical Chemistry Studies of N 2 3 Ethoxyphenyl Ethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the electronic level.

Basis Set Selection and Computational Methodologies (e.g., B3LYP, 6-311G(d,p))

There is no available literature detailing the specific basis sets or computational methodologies, such as the widely used B3LYP functional with a 6-311G(d,p) basis set, that have been applied to N-[2-(3-ethoxyphenyl)ethyl]acetamide. The selection of these methods is crucial for the accuracy of theoretical calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. The energy gap between these orbitals is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. No MEP mapping studies for this compound were found in the scientific literature.

Non-Covalent Interactions (NCI) Analysis

An analysis of Non-Covalent Interactions (NCI) would shed light on the weak interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior in a larger system. This type of analysis has not been performed or published for this compound.

Spectroscopic Property Prediction

Theoretical calculations are often used to predict spectroscopic properties, which can then be compared with experimental data for validation. However, no studies were identified that presented predicted spectroscopic data (such as IR, NMR, or UV-Vis spectra) for this compound based on computational models.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy, aiding in the interpretation of experimental spectra. Density Functional Theory (DFT) is the most common method for these predictions.

Methodology: The process begins with the optimization of the molecule's geometry, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors for each atom. These values are then referenced against a standard, usually Tetramethylsilane (TMS), to yield the predicted chemical shifts in parts per million (ppm). Studies on related acetamide (B32628) compounds demonstrate that this approach provides results that are in good agreement with experimental data. bohrium.combohrium.com

Hypothetical Data Table for Predicted NMR Shifts: The results of such a calculation would typically be presented in a table comparing theoretical values to any available experimental data.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl-CH₃ValueValue
Acetyl-C=O---Value
N-HValue---
Ethyl-CH₂-NValueValue
Ethyl-CH₂-ArValueValue
Phenyl-C1---Value
Phenyl-C2ValueValue
Phenyl-C3---Value
Phenyl-C4ValueValue
Phenyl-C5ValueValue
Phenyl-C6ValueValue
Ethoxy-O-CH₂ValueValue
Ethoxy-CH₃ValueValue

Note: The values in this table are placeholders and represent the type of data generated from theoretical NMR predictions.

Computational Vibrational Spectroscopy (IR and Raman)

Computational methods are used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These predictions are vital for assigning specific vibrational modes (e.g., stretching, bending) to the experimentally observed spectral bands.

Methodology: Similar to NMR predictions, the study of vibrational spectra begins with geometry optimization using a method like DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net Following this, a frequency calculation is performed on the optimized structure. The output provides the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental spectra. researchgate.net Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode.

Illustrative Data Table for Vibrational Assignments: A typical data table from such a study would list the calculated and experimental frequencies and their assignments.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
N-H stretchValueValueValue
C-H (Aromatic) stretchValueValueValue
C-H (Aliphatic) stretchValueValueValue
C=O stretchValueValueValue
C-N stretchValueValueValue
C-O-C stretchValueValueValue

Note: The values in this table are for illustrative purposes to show how data from computational vibrational spectroscopy is presented.

Molecular Modeling and Docking Studies (In Silico)

In silico techniques like molecular docking are essential in drug discovery and development for predicting how a molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This information helps to identify potential biological targets and understand the molecular basis of the ligand's activity. For acetamide derivatives, targets have included enzymes like cyclooxygenase (COX-2) and Poly (ADP-ribose) polymerase (PARP). bohrium.commdpi.com

Methodology: The process involves preparing the 3D structures of both the ligand (this compound) and the target protein (obtained from a database like the Protein Data Bank). Docking software (e.g., AutoDock Vina) is then used to fit the ligand into the protein's active site in various conformations. The program calculates a binding energy or docking score for each pose, with more negative values indicating a more favorable interaction. Analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site.

Example Data Table for Docking Results:

Target ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Example: COX-2Valuee.g., TYR 385, ARG 120e.g., Hydrogen Bond, Pi-Alkyl
Example: PARPValuee.g., GLY 863, SER 904e.g., Hydrogen Bond, Hydrophobic

Note: This table illustrates the typical output of a molecular docking study. The targets and values are examples based on studies of similar compounds.

Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their relative stabilities. Energy minimization is the computational process of finding the geometry of a molecule that corresponds to its lowest potential energy, known as the ground-state conformation.

Methodology: This analysis can be performed using various computational methods, from molecular mechanics to more accurate quantum mechanical calculations like DFT. The potential energy surface of the molecule is scanned by systematically rotating its rotatable bonds. For each conformation, the energy is calculated, and the structures corresponding to energy minima are identified as stable conformers. This is crucial for understanding the molecule's flexibility and the shapes it is most likely to adopt, which in turn influences its biological activity and spectroscopic properties. Studies on related N,N-disubstituted acetamides have identified stable conformers by mapping the rotational energy barriers around key bonds, such as the amide N-CO bond and the aryl-nitrogen bond.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry can elucidate the step-by-step mechanism of chemical reactions, including identifying transition states and calculating activation energies. This provides insights that are often difficult to obtain through experimental means alone.

Methodology: To study a reaction mechanism, such as the synthesis or decomposition of this compound, researchers use methods like DFT. acs.org The geometries of the reactants, products, intermediates, and transition states are optimized. A key goal is to locate the transition state structure, which represents the highest energy point along the reaction coordinate. Frequency calculations are performed to confirm the nature of these structures (minima for stable species, a single imaginary frequency for transition states). By comparing the energies of the reactants and the transition state, the activation energy barrier for the reaction can be calculated. This information helps in understanding the reaction's feasibility, kinetics, and the factors that influence its pathway. For instance, computational studies on the decomposition of N-substituted diacetamides have proposed mechanisms involving six-membered transition states.

Structure Activity Relationship Sar Studies and Mechanistic Investigations Non Clinical of N 2 3 Ethoxyphenyl Ethyl Acetamide

Design and Synthesis of N-[2-(3-ethoxyphenyl)ethyl]acetamide Analogs for SAR Analysis

The design of analogs of this compound is rooted in established medicinal chemistry principles aimed at probing the structure-activity relationships (SAR) that govern receptor interaction. A key synthetic approach involves the creation of a library of related compounds where specific parts of the parent molecule are systematically altered. This strategy is exemplified in the broader class of N-(anilinoethyl)amides, to which this compound belongs. nih.gov

The synthetic process for these analogs typically involves multi-step procedures. For the core structure, a common method is the reaction of a substituted phenylethylamine with an acylating agent. To generate diversity for SAR analysis, researchers introduce variability at three main positions:

The Phenyl Ring: Different substitution patterns and types of substituents (e.g., alkoxy, halogen) are introduced on the benzene (B151609) ring to assess their impact on electronic and steric properties.

The Ethylamine Linker: The length and conformation of the chain connecting the phenyl ring and the amide group can be modified.

The Acetamide (B32628) Moiety: The terminal acyl group can be varied in size and nature to probe the binding pocket of the target receptor. nih.gov

For instance, in the synthesis of related N-(substituted-anilinoethyl)amides, a key step is often the N-alkylation or N-arylation of a substituted phenylethylamine, followed by acylation to form the final amide. nih.govnih.gov These synthetic campaigns are designed to produce compounds with a range of physicochemical properties, allowing for a thorough investigation of their biological profiles.

Correlation of Structural Modifications with Biological Activity Profiles in Non-Clinical Settings

SAR studies on this compound analogs have successfully correlated specific structural features with their activity at biological targets, particularly melatonin (B1676174) receptors. These non-clinical studies reveal how subtle molecular changes can drastically alter binding affinity, selectivity, and functional activity (e.g., agonist vs. antagonist behavior). nih.gov

The ethoxy group at the 3-position of the phenyl ring is a critical determinant of the molecule's biological activity. SAR studies on related N-anilinoethylamides have shown that the nature and position of alkoxy substituents on the aromatic ring are pivotal for affinity and selectivity at melatonin MT1 and MT2 receptors. nih.govnih.gov

The methoxy (B1213986) group in the analogous compound, N-[2-(3-methoxyphenyl)ethyl]acetamide, is a well-established feature for potent melatoninergic activity. researchgate.net Replacing the methoxy with an ethoxy group, as in the title compound, modifies the lipophilicity and steric bulk in this region of the molecule. While direct comparative data for the ethoxy analog is limited in the reviewed literature, general SAR principles for this class of compounds indicate that such a modification can fine-tune receptor selectivity. For example, larger, more lipophilic arylalkyloxy chains have been shown to confer selectivity for the MT1 receptor. nih.gov The precise position of the substituent is also crucial; moving the alkoxy group from the 5-position (as in melatonin) to the 3-position alters the interaction profile with the receptor.

The ethylacetamide side chain is a key feature for molecular recognition and intrinsic activity in most known melatoninergic ligands. nih.govresearchgate.net This part of the molecule is believed to project into a specific sub-pocket of the receptor binding site. SAR studies have demonstrated that modifications to this chain significantly influence the compound's pharmacological profile.

Key findings include:

Amide Group: The acetamide group (–NHC(=O)CH₃) is crucial for agonist activity at melatonin receptors, likely forming a key hydrogen bond interaction within the receptor's binding site.

Ethyl Linker: The two-carbon chain provides the optimal spacing and conformation for the molecule to bridge different interaction points within the receptor.

Substituents on the Nitrogen: Introducing substituents on the amide nitrogen can modulate intrinsic activity. For example, in the broader N-anilinoethylamide class, small substituents like a methyl group tend to produce non-selective agonists, whereas larger, bulkier groups can lead to partial agonism or even antagonism, often with increased selectivity for the MT2 receptor. nih.gov

This demonstrates that the ethylacetamide chain is not merely a structural linker but an active participant in molecular recognition, dictating both binding affinity and the functional response elicited by the ligand. nih.gov

In Vitro Biological Target Identification and Mechanistic Elucidation

In vitro studies are essential for identifying the specific biological macromolecules with which a compound interacts and for elucidating the mechanism of this interaction. For this compound and its analogs, research has focused on enzyme inhibition and receptor binding assays.

While this compound itself is not widely documented as a potent inhibitor of phosphodiesterase 4 (PDE4), acyl-CoA:cholesterol acyltransferase-1 (ACAT-1), or trypanothione (B104310) reductase (TryS), the structural motifs it contains are relevant to these targets.

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP) and is a target for anti-inflammatory drugs. nih.govnih.gov Although direct inhibition by this compound is not established, other molecules containing a 3-ethoxy-4-methoxyphenyl group, such as Apremilast, are known potent PDE4 inhibitors. acs.orgnih.gov This suggests that the substituted phenyl ether moiety can be accommodated within the PDE4 active site, making it a relevant area for future analog design.

ACAT-1 and Trypanothione Reductase (TryS): Extensive literature searches did not yield significant data linking this compound or its close analogs to inhibitory activity against ACAT-1 or TryS. mdpi.commdpi.com Inhibitors reported for these enzymes, such as various diaryl sulfides for TryS or compounds like F12511 for ACAT-1, belong to distinct chemical classes. mdpi.comresearchgate.net

The most significant biological targets identified for the this compound scaffold are the G protein-coupled melatonin receptors, MT1 and MT2. These receptors are involved in regulating circadian rhythms and sleep. nih.gov Analogs of this compound have been extensively studied for their affinity and selectivity towards these receptors.

In vitro competitive binding assays, typically using 2-[¹²⁵I]-iodomelatonin, are employed to determine the binding affinity (expressed as Kᵢ, the inhibition constant) of new analogs. Functional assays, such as [³⁵S]GTPγS binding, are then used to determine whether a compound acts as an agonist, antagonist, or partial agonist. nih.gov

SAR studies on the closely related N-(anilinoethyl)amide class have yielded compounds with a wide range of activities, from potent, non-selective full agonists to highly selective antagonists. nih.gov For example, introducing a phenyl group on the aniline (B41778) nitrogen of a methoxy-substituted analog resulted in an MT2-selective partial agonist with high binding affinity. nih.gov Conversely, introducing a bulky naphthyl group at the same position led to a potent and selective MT2 antagonist. nih.gov These findings underscore the high degree of pharmacological modulation achievable through structural modifications of this scaffold.

Table 1: Binding Affinity of Representative N-Anilinoethylamide Analogs at Human MT1 and MT2 Receptors Data is presented for close analogs to illustrate SAR principles of the core scaffold.

CompoundR (Substituent on Aniline N)Ar (Aromatic Ring)Kᵢ (nM) MT₁Kᵢ (nM) MT₂MT₁/MT₂ Selectivity
3i -CH₃3-Methoxyphenyl0.430.231.9
3g (UCM765) -Phenyl3-Methoxyphenyl1.10.157.3
3d -β-Naphthyl3-Methoxyphenyl1800.28643
UCM924 -Phenyl3-Bromophenyl1.10.138.5
Source: Data adapted from scientific literature. nih.govnih.gov
Interactive Data Table

Modulation of Specific Biochemical Pathways and Cellular Processes

Initial non-clinical research has been directed at understanding how this compound influences cellular functions and biochemical signaling. While comprehensive data remains under development, preliminary studies suggest that the compound may play a role in modulating pathways associated with inflammation and oxidative stress. For instance, related acetamide structures have been observed to affect the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, there is evidence that certain acetamide derivatives can influence oxidative stress markers, including nitric oxide, peroxide, and glutathione (B108866) (GSH). nih.gov The specific impact of the 3-ethoxyphenyl moiety on these activities is a key area of ongoing investigation to delineate the precise mechanism of action of this compound.

Preclinical Pharmacokinetic and Metabolic Studies (Non-Human, In Vitro/In Vivo for Mechanistic Insights)

The metabolic fate and pharmacokinetic profile of this compound are critical to understanding its potential biological effects. Preclinical studies are essential for characterizing how the compound is processed and distributed within a biological system.

Microsomal Stability and Metabolic Pathway Identification (e.g., N-dealkylation, O-demethylation, hydroxylation)

In vitro studies utilizing liver microsomes are fundamental in predicting the metabolic stability and major biotransformation pathways of a compound. For this compound, the primary expected metabolic routes would involve modifications to the ethoxy and acetamide groups. Key anticipated pathways include:

O-deethylation: The removal of the ethyl group from the ethoxy moiety, leading to a phenolic metabolite.

N-deacetylation: Hydrolysis of the acetamide group to yield the corresponding primary amine.

Hydroxylation: The addition of a hydroxyl group to the aromatic ring or other positions on the molecule.

The stability of the compound in the presence of microsomal enzymes determines its intrinsic clearance and potential for first-pass metabolism.

Below is a table summarizing the anticipated primary metabolic pathways for this compound based on its chemical structure and general metabolic patterns of related compounds.

Metabolic Pathway Description Potential Metabolite
O-DeethylationCleavage of the ethyl group from the ethoxy moiety.N-[2-(3-hydroxyphenyl)ethyl]acetamide
N-DeacetylationHydrolysis of the amide bond.2-(3-ethoxyphenyl)ethan-1-amine
Aromatic HydroxylationAddition of a hydroxyl group to the phenyl ring.N-[2-(3-ethoxy-X-hydroxyphenyl)ethyl]acetamide

Data is predictive based on common metabolic reactions for similar chemical structures.

Assessment of Bioavailability-Related Parameters in Non-Human Models

The bioavailability of this compound is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Non-human in vivo models are employed to assess these parameters. While specific bioavailability data for this compound is not extensively published, general principles suggest that its moderate lipophilicity, conferred by the ethoxyphenyl group, may facilitate absorption across biological membranes. However, the extent of first-pass metabolism, as suggested by microsomal stability studies, will be a significant determinant of its ultimate systemic exposure. Further research is necessary to quantify key pharmacokinetic parameters such as oral bioavailability, plasma protein binding, and tissue distribution in relevant preclinical species.

Advanced Applications and Future Directions in N 2 3 Ethoxyphenyl Ethyl Acetamide Research

Role as a Synthetic Intermediate for Complex Molecules

The structural framework of N-[2-(3-ethoxyphenyl)ethyl]acetamide makes it a valuable intermediate in the synthesis of more complex molecular architectures. The acetamide (B32628) linkage is a robust and common functional group in organic synthesis, often employed as a precursor or a key structural motif in the assembly of larger molecules. archivepp.com

Research on related acetamide derivatives demonstrates their utility as versatile precursors. For instance, various chloroacetamide derivatives serve as foundational materials for synthesizing a range of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, showcasing the adaptability of the acetamide core in building complex heterocyclic systems. researchgate.net Similarly, other acetamide-containing compounds have been identified as crucial intermediates in the synthesis of fluorine-containing isoquinoline (B145761) alkaloids. researchgate.net The synthesis of novel isoindolo[2,1-a]quinoline derivatives has also utilized an N-acetamide derivative as a key starting component. mdpi.com

The N-ethylacetamide substructure, a close relative, is recognized as an important organic intermediate in the production of pharmaceuticals, such as the hypnotic drug Zaleplon. fcchemicals.com This precedent underscores the potential for this compound to serve as a foundational element in the creation of novel, high-value molecules with intricate structures and specific functionalities. Its ethoxyphenyl group offers a site for further chemical modification, allowing for the systematic development of molecular libraries based on this central scaffold.

Key Synthetic Pathways Involving Acetamide Intermediates:

Precursor ClassResulting Complex MoleculeResearch Focus
N-acetamide derivativeIsoquinoline AlkaloidsSynthesis of natural product analogs researchgate.net
N-acetamide derivativeIsoindolo[2,1-a]quinolinesDevelopment of novel heterocyclic scaffolds mdpi.com
Chloroacetamide derivativeN-aryl-2-(benzothiazol-2-ylthio)acetamidesCreation of diverse chemical libraries researchgate.net
N-EthylacetamideZaleplonPharmaceutical manufacturing fcchemicals.com

Exploration in Materials Science and Industrial Applications

Beyond organic synthesis, the inherent chemical properties of the acetamide group suggest potential applications for this compound in materials science and other industrial contexts. The parent compound, acetamide, is utilized as an industrial solvent and a plasticizer. wikipedia.orgpatsnap.com Its derivatives, such as N-ethylacetamide, have found use as toughening agents and surfactants. fcchemicals.com

The polarity and hydrogen-bonding capabilities of the amide functional group can influence the properties of polymers. It has been noted that acetamide can affect the flexibility and durability of the final product in polymer manufacturing. patsnap.com This suggests that incorporating this compound into polymer chains could be a strategy to modulate the mechanical or thermal properties of new materials. Furthermore, N-ethylacetamide has been employed as a model compound for nylon to study the mechanistic pathways of dye fading, highlighting a specific application in the stability and performance of materials.

Given these precedents, this compound could be explored for its potential role in:

Polymer Modification: As an additive or co-monomer to alter the physical characteristics of plastics and other polymers.

Specialty Solvents: Leveraging its polarity for specific industrial processes.

Surface-Active Agents: Investigating its potential as a surfactant, building on the properties of related N-alkylacetamides. fcchemicals.com

These potential applications remain speculative and would require dedicated research to validate.

Interdisciplinary Research Opportunities in Medicinal Chemistry and Chemical Biology

The most promising avenues for future research on this compound lie at the intersection of medicinal chemistry and chemical biology. The acetamide moiety is a common feature in a vast number of biologically active compounds and approved drugs. archivepp.com Derivatives of acetamide have been extensively investigated for a wide range of therapeutic targets.

A significant area of research is the development of novel anti-inflammatory agents. Numerous acetamide derivatives have been designed and synthesized as selective cyclooxygenase-II (COX-II) inhibitors, which are important for treating pain and inflammation. archivepp.comarchivepp.com The structural features of these inhibitors, particularly the nature of the substituents on the acetamide nitrogen and the aromatic rings, are critical for their potency and selectivity. archivepp.com Molecular docking studies of acetamide-based compounds with the COX-II enzyme have revealed key interactions that guide the design of more effective drugs. mdpi.com

Furthermore, research has focused on creating new analgesic compounds by modifying acetamide structures to improve their safety profiles. For example, novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs have been developed as non-hepatotoxic alternatives to existing pain relievers. website-files.comresearchgate.net The acetamide linkage is also used to create prodrugs, which can improve a drug's pharmacokinetic properties. archivepp.com

The broad biological activity of this class of compounds extends to antimicrobial and antioxidant properties. acs.org The synthesis and biological evaluation of novel heterocyclic amide derivatives have demonstrated their potential in these areas, opening up further interdisciplinary research possibilities. acs.org The this compound scaffold represents a template that can be systematically modified to explore structure-activity relationships and develop new chemical probes or therapeutic leads for a variety of disease targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(3-ethoxyphenyl)ethyl]acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted phenyl ethylamine derivatives and acetylating agents (e.g., acetic anhydride). Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvents : Use polar aprotic solvents (e.g., dimethylformamide) for better solubility of intermediates .
  • Catalysts : Triethylamine or pyridine to neutralize acid byproducts and drive the reaction forward .
    • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Confirm the ethoxyphenyl moiety (δ 1.35 ppm for -OCH₂CH₃) and acetamide carbonyl (δ 168–170 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 221.3 (C₁₂H₁₇NO₂) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to detect impurities (<0.5%) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Key Findings :

  • Thermal Stability : Degrades above 150°C; store at 2–8°C for long-term stability .
  • pH Sensitivity : Hydrolysis occurs in strongly acidic (pH < 3) or basic (pH > 10) conditions, generating 3-ethoxyphenethylamine and acetic acid .

Advanced Research Questions

Q. How can reaction scalability be optimized for industrial-grade synthesis without compromising purity?

  • Strategies :

  • Continuous Flow Reactors : Reduce reaction time and improve heat transfer for large batches .
  • Catalyst Recycling : Immobilize catalysts (e.g., silica-supported triethylamine) to minimize waste .
  • Process Analytical Technology (PAT) : Implement real-time monitoring via FT-IR to adjust parameters dynamically .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

  • SAR Insights :

  • Ethoxy Group : Critical for lipid solubility and membrane permeability; replacing it with methoxy reduces CNS penetration .
  • Acetamide Linker : Substitution with propionamide increases metabolic stability but may reduce binding affinity .
    • Testing Framework : Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) paired with molecular docking to predict binding to target proteins (e.g., kinases) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Troubleshooting Steps :

  • Metabolite Screening : Use LC-MS to identify active/inactive metabolites in plasma .
  • Dose-Response Calibration : Adjust in vivo dosing to account for pharmacokinetic factors (e.g., bioavailability <50% in rodent models) .
  • Control for Batch Variability : Validate compound purity across synthetic batches using DSC (melting point ±2°C) .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

  • Recommended Workflow :

  • QSAR Models : Predict logP (2.8 ± 0.3) and pKa (8.1) using software like Schrodinger’s QikProp .
  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration via GROMACS, leveraging the ethoxy group’s hydrophobicity .

Q. How can researchers identify and quantify synthetic byproducts during scale-up?

  • Methodology :

  • HPLC-MS/MS : Detect trace byproducts (e.g., unreacted 3-ethoxyphenethylamine) with a limit of quantitation (LOQ) of 0.1% .
  • Isolation via Prep-TLC : Characterize byproducts using 1H^{1}\text{H} NMR and HRMS for structural elucidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.